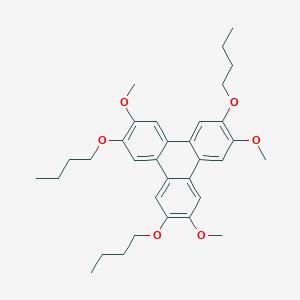
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene is a chemical compound with the molecular formula C33H42O6. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups and three methoxy groups attached to the triphenylene core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene typically involves the alkylation of triphenylene derivativesCommon reagents used in these reactions include butyl bromide and sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or functionalized derivatives .
Scientific Research Applications
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including organic semiconductors and liquid crystals
Mechanism of Action
The mechanism by which 2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy and methoxy groups play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene
- 2,6,10-Triheptoxy-3,7,11-trimethoxytriphenylene
- 2,6,10-Trimethoxy-3,7,11-tri(undecoxy)triphenylene
Uniqueness
2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics .
Properties
CAS No. |
906663-78-3 |
|---|---|
Molecular Formula |
C33H42O6 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
2,6,11-tributoxy-3,7,10-trimethoxytriphenylene |
InChI |
InChI=1S/C33H42O6/c1-7-10-13-37-31-19-25-22(16-28(31)34-4)23-17-29(35-5)32(38-14-11-8-2)20-26(23)27-21-33(39-15-12-9-3)30(36-6)18-24(25)27/h16-21H,7-15H2,1-6H3 |
InChI Key |
SRSBIMKERKJQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCC)OCCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















